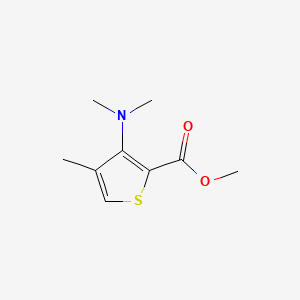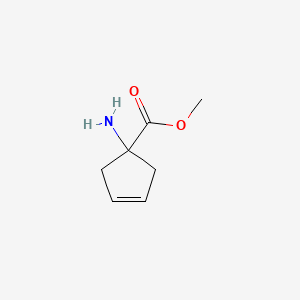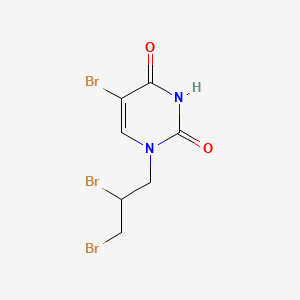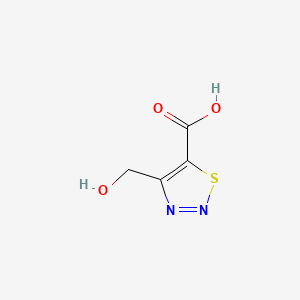![molecular formula C7H5N3O2 B573841 4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene CAS No. 160638-55-1](/img/structure/B573841.png)
4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole typically involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method starts with 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. The key step in this synthesis is the generation of nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition to form the desired isoxazole ring . The reaction conditions often include the use of dehydrating agents like activated manganese dioxide (MnO2) in toluene under reflux .
化学反应分析
1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like MnO2 in toluene.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazole and oxazole rings.
Common reagents used in these reactions include palladium on carbon (Pd/C), acetic acid, and dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific substituents and conditions used but often include various substituted isoxazoles and pyrazoles .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its role as a potential therapeutic agent targeting specific enzymes and receptors.
作用机制
The mechanism of action of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole can be compared to other heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug design targeting cyclin-dependent kinases (CDKs).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential anticancer properties.
The uniqueness of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole lies in its fused ring system, which provides a distinct set of chemical and biological properties compared to its analogs .
属性
CAS 编号 |
160638-55-1 |
|---|---|
分子式 |
C7H5N3O2 |
分子量 |
163.136 |
IUPAC 名称 |
1,3-dihydropyrazolo[1,2]pyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C7H5N3O2/c1-5-6-4(3-12-10-6)2-11-7(5)9-8-1/h1-2,10H,3H2 |
InChI 键 |
CPDGPGZSUGLFFL-UHFFFAOYSA-N |
SMILES |
C1C2=COC3=NN=CC3=C2NO1 |
同义词 |
1H,3H-Pyrazolo[4,3:5,6]pyrano[4,3-c]isoxazole(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B573759.png)
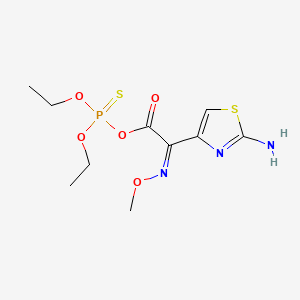

![8H-[1,3]dioxino[5,4-f][1,3]benzothiazole](/img/structure/B573763.png)
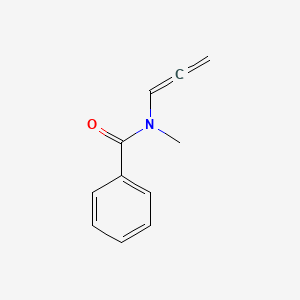
![2h-2,6-Methanofuro[2,3-c]pyridine](/img/structure/B573767.png)
